VH032 analogue-1

Catalog No.
S12863176
CAS No.
M.F
C23H30N4O5S
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VH032 analogue-1

Product Name

VH032 analogue-1

IUPAC Name

tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

Molecular Formula

C23H30N4O5S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1

InChI Key

MLXIIIXJJLAGSR-MSOLQXFVSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O

VH032 analogue-1 is a small molecule designed as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of the original VH032 compound, which has demonstrated significant potential in targeted protein degradation applications. The analogue features modifications that enhance its binding affinity and biological activity, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). VH032 analogue-1 is characterized by its ability to recruit E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.

, primarily focusing on amide coupling and arylation processes. The compound can be synthesized through a five-step route that includes:

  • C–H Arylation: This step involves arylating 4-methylthiazole with a Boc-protected benzylic amine.
  • Amide Bond Formation: Sequential amidation reactions create the necessary linkages between different fragments.
  • Deprotection: The protective groups are removed under acidic conditions, allowing for the final product to be obtained.

VH032 analogue-1 exhibits notable biological activity, particularly in its role as a VHL ligand. Its binding affinity is enhanced compared to its predecessors, allowing it to effectively promote the degradation of target proteins through the ubiquitin-proteasome pathway. Studies have shown that VH032 analogue-1 can significantly reduce cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of VH032 analogue-1 has been optimized for scalability and efficiency. The methods include:

  • Pd-Catalyzed Reactions: Utilizing palladium catalysts for C–H activation and arylation.
  • Sequential Amidation: This method allows for the construction of complex structures in fewer steps.
  • Multigram Scale Preparation: Recent advancements have enabled the production of over 5 grams of VH032 analogue-1 in high purity (97%) and yield (56%) from commercial materials .

VH032 analogue-1 is primarily used in:

  • Targeted Protein Degradation: As a key component in PROTACs, it facilitates the selective degradation of unwanted proteins.
  • Cancer Research: Its ability to modulate protein levels makes it a candidate for therapeutic applications in oncology.
  • Biochemical Studies: VH032 analogue-1 serves as a tool for investigating VHL-mediated pathways and protein interactions .

Interaction studies have highlighted the binding dynamics between VH032 analogue-1 and VHL. Structural analyses suggest that its conformation allows for optimal interactions within the VHL binding pocket. These studies often involve co-crystallization techniques to visualize how VH032 analogue-1 fits into the VHL structure, revealing critical hydrogen bonding and hydrophobic interactions that enhance its efficacy as a ligand .

Several compounds share structural similarities with VH032 analogue-1, each exhibiting unique properties and applications:

Compound NameBinding AffinityUnique Features
VH032Kd = 185 nMOriginal ligand with moderate activity
VH101Kd = 44 nMEnhanced potency due to α-fluorination
Methyl-VH032Kd not specifiedA methylated variant with altered properties
Other Thioamide DerivativesVariableDesigned to improve conformational stability

VH032 analogue-1 stands out due to its specific modifications that enhance both binding affinity and biological activity compared to these similar compounds. Its unique structural features allow it to effectively recruit VHL while facilitating targeted degradation processes more efficiently than its predecessors .

Structural Characterization and Nomenclature

VH032 analogue-1 is systematically named tert-butyl (2-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate. Its molecular formula, C₂₃H₃₀N₄O₅S, corresponds to a molecular weight of 474.57 g/mol. The structure integrates three key domains (Figure 1):

  • 4-Methylthiazole-5-yl aromatic system: Provides hydrophobic interactions for target protein binding.
  • (2S,4R)-4-hydroxypyrrolidine-2-carboxamide scaffold: Ensures stereoselective engagement with VHL E3 ligase.
  • N-Boc-protected glycine linker: Facilitates conjugation to warhead molecules in PROTAC assemblies.

The SMILES notation (O[C@@H]1C[C@H](N(C1)C(=O)CNC(=O)OC(C)(C)C)C(=O)NCc1ccc(cc1)c1scnc1C) explicitly defines the stereochemistry at C2 (S) and C4 (R), critical for maintaining binding affinity.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
CAS Number2111829-84-4
Molecular FormulaC₂₃H₃₀N₄O₅S
Molecular Weight474.57 g/mol
Key Functional Groups4-Methylthiazole, N-Boc, Hydroxypyrrolidine

Synthetic Routes for VH032 Analogue-1 Preparation

Key Intermediate: 4-Methylthiazole C–H Arylation Strategies

The 4-methylthiazole moiety is synthesized via transition-metal-catalyzed C–H arylation. Using palladium(II) acetate and a directing group, regioselective coupling installs the thiazole ring at the benzylic position. Recent protocols avoid traditional cross-coupling reactions, instead employing one-pot cyclization of thioureas with α-bromoketones to improve atom economy. For example, treatment of 4-methyl-5-iodothiazole with a benzyl zinc reagent under Negishi conditions achieves >90% yield, though scalability remains challenging due to iodide handling.

N-Boc-L-4-Hydroxyproline Coupling Optimization

  • Temperature: 0°C to room temperature to minimize epimerization.
  • Base: Diisopropylethylamine (DIPEA) at 3.0 equivalents for optimal activation.
  • Solvent: Anhydrous DMF to prevent Boc-group cleavage.

Removal of the Boc group under acidic conditions (HCl in dioxane) yields the free amine, which is subsequently coupled to the glycine linker.

Chiral Benzylic Amine Functionalization Techniques

The benzylic amine is introduced via reductive amination of 4-(4-methylthiazol-5-yl)benzaldehyde with ammonium acetate and sodium triacetoxyborohydride. Enantiomeric excess (>99%) is maintained using (R)-BINOL-derived phosphoric acids as chiral catalysts. Alternative approaches employ enzymatic resolution with immobilized lipases to separate undesired stereoisomers.

Analytical Characterization Methods

Chromatography-Free Purification Protocols

Large-scale synthesis leverages solubility differences for purification:

  • Acid-base extraction: The free amine is partitioned between ethyl acetate and 1M HCl, removing hydrophobic byproducts.
  • Recrystallization: Crude product is dissolved in hot ethanol and cooled to −20°C, yielding 97% pure VH032 analogue-1 hydrochloride.

Spectroscopic Validation (NMR, HRMS)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, thiazole-H), 7.35–7.28 (m, 4H, aryl-H), 4.41 (d, J = 8.0 Hz, 1H, pyrrolidine-H), 3.98 (m, 1H, hydroxyproline-H).
  • HRMS (ESI+): m/z calculated for C₂₃H₃₀N₄O₅S [M+H]⁺: 475.2018; found: 475.2015.

Residual solvents are quantified via gas chromatography with flame ionization detection (GC-FID), ensuring compliance with ICH Q3C guidelines.

Structural Basis of VHL Recognition

The recognition mechanism of VH032 analogue-1 by von Hippel-Lindau protein follows established principles of hydroxyproline-mediated protein-protein interactions, wherein the ligand occupies the substrate binding site normally reserved for hypoxia-inducible factor-1α [3] [4]. The von Hippel-Lindau protein, functioning as the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, presents a distinctive binding pocket architecture that accommodates hydroxyproline-containing ligands through a network of hydrogen bonds and hydrophobic interactions [15] [20].

β-Domain Binding Pocket Topography

The β-domain of von Hippel-Lindau protein comprises approximately 100 amino acid residues organized into a seven-stranded β-sandwich structure with a carboxy-terminal α-helix positioned against one of the β-strands through hydrophobic interactions [22]. This domain architecture creates a partially exposed hydrophobic core that, in conjunction with surrounding polar residues, forms the primary binding site for hydroxyproline-containing ligands such as VH032 analogue-1 [22] [15].

The binding pocket topography is characterized by key structural features that define ligand recognition specificity. The pocket is delineated by residues Arg69, Asn67, Phe91, and Tyr112, which collectively create a well-defined cavity optimized for accommodating the pyrrolidine ring system present in VH032 analogue-1 [4]. The spatial arrangement of these residues provides both steric constraints and favorable interaction surfaces that contribute to selective ligand binding [4] [22].

Critical aromatic residues Trp88, Tyr98, and Trp117 form a hydrophobic environment within the β-domain that facilitates van der Waals contacts with the pyrrolidine ring of VH032 analogue-1 [22]. These interactions are supplemented by hydrogen bonding capabilities provided by His115, which forms direct contacts with the 4-hydroxyl group of the hydroxyproline moiety [22] [32]. The conserved nature of these contact residues across von Hippel-Lindau orthologs underscores their functional importance in substrate recognition [22].

Hypoxia-Inducible Factor-1α Mimicry Mechanisms

VH032 analogue-1 achieves von Hippel-Lindau binding through molecular mimicry of the hypoxia-inducible factor-1α oxygen degradation domain, specifically recapitulating the interaction mode of the hydroxylated proline residue Pro564 [4] [10]. The ligand exploits the same binding site and interaction network utilized by the native hypoxia-inducible factor-1α substrate, thereby functioning as a competitive inhibitor of the physiological protein-protein interaction [32] [23].

The mimicry mechanism involves precise positioning of the hydroxyproline ring in the same spatial orientation as the corresponding residue in hypoxia-inducible factor-1α [32]. This positioning enables formation of identical hydrogen bonding interactions with His115 and Ser111, while maintaining the critical contacts with the protein backbone that stabilize the bound conformation [32] [22]. The hydroxyl group orientation is particularly crucial, as it must align properly to engage both hydrogen bond acceptor and donor interactions within the binding site [32].

The peptidic backbone structure of hypoxia-inducible factor-1α is mimicked through the incorporation of amide functionalities within VH032 analogue-1 that can engage similar hydrogen bonding networks [4]. The compound's design includes strategic placement of carbonyl and amide groups that recapitulate the backbone interactions observed in the native hypoxia-inducible factor-1α:von Hippel-Lindau complex, thereby achieving effective molecular recognition [4] [32].

Thermodynamic Profiling of Ligand Binding

The thermodynamic characterization of VH032 analogue-1 binding to von Hippel-Lindau protein reveals the energetic contributions underlying molecular recognition. Based on comparative analysis with structurally related compounds, the binding interaction exhibits characteristics consistent with enthalpically driven recognition processes supplemented by favorable entropic contributions [12] [13].

The binding thermodynamics of VH032 analogue-1 can be contextualized through comparison with established von Hippel-Lindau ligands. VH032, the parent compound, demonstrates binding to von Hippel-Lindau with a dissociation constant of 185 nM, driven by an enthalpy change of -5.53 kcal/mol and an entropy change contributing -3.65 kcal/mol to the overall binding free energy [13]. These thermodynamic parameters provide a reference framework for understanding the energetic profile of VH032 analogue-1 [13].

Hydrogen-Bonding Networks with VHL Residues

The hydrogen bonding network established between VH032 analogue-1 and von Hippel-Lindau protein residues constitutes a primary determinant of binding affinity and specificity [4] [32]. The hydroxyproline moiety forms direct hydrogen bonds with His115 through its 4-hydroxyl group, representing a critical anchor point for ligand recognition [32] [22]. This interaction is supplemented by additional hydrogen bonding involving Ser111, which provides secondary stabilization of the bound ligand conformation [32].

The amide functionalities within VH032 analogue-1 establish additional hydrogen bonding contacts with the protein backbone, particularly involving interactions with structural water molecules that bridge ligand and protein surfaces [4]. These water-mediated hydrogen bonds contribute to the overall binding affinity while providing conformational flexibility that accommodates slight structural variations between different ligand analogs [4].

The tert-butyl carbamate modification in VH032 analogue-1 may influence the hydrogen bonding network through altered positioning of the terminal functional groups relative to nearby protein residues [1]. The bulky tert-butyl group could potentially shield certain hydrogen bond donors from solvent exposure, thereby modulating the desolvation penalty associated with ligand binding [16] [3]. This shielding effect has been observed in related von Hippel-Lindau ligands and contributes to enhanced binding affinity through reduced entropic penalties [16].

Hydrophobic Pocket Occupancy Metrics

The hydrophobic interactions between VH032 analogue-1 and the von Hippel-Lindau binding pocket represent a significant component of the overall binding energy [22] [4]. The pyrrolidine ring system engages in van der Waals contacts with the aromatic residues Trp88, Tyr98, and Trp117, creating a network of favorable hydrophobic interactions that contribute to binding stability [22].

The methylthiazole-containing benzyl moiety of VH032 analogue-1 extends into a hydrophobic subpocket formed by protein residues, where it can establish additional van der Waals contacts [5] [32]. The thiazole ring system may engage in π-π stacking interactions with aromatic residues, while the methyl substituent provides favorable hydrophobic contacts that enhance binding affinity [32].

Pocket occupancy analysis indicates that effective von Hippel-Lindau ligands must achieve optimal complementarity between ligand volume and available pocket space [4]. The hydrophobic pocket accommodating VH032 analogue-1 exhibits defined volume constraints, and ligands that either under-fill or over-fill this space demonstrate reduced binding affinity [4]. The structural modifications in VH032 analogue-1 must therefore maintain appropriate molecular dimensions to preserve favorable hydrophobic interactions while avoiding steric clashes [4].

Comparative Binding Affinity Against Canonical VH032

The binding affinity of VH032 analogue-1 relative to canonical VH032 provides insight into the structure-activity relationships governing von Hippel-Lindau ligand recognition [4] [5]. While specific binding data for VH032 analogue-1 are limited in the available literature, the structural modifications present in this analog can be evaluated in the context of established structure-activity relationships for von Hippel-Lindau ligands [4].

VH032 exhibits a dissociation constant of 185 nM for von Hippel-Lindau binding, establishing it as a high-affinity ligand suitable for both biochemical studies and proteolysis targeting chimera applications [5] [13]. The binding affinity is characterized by favorable thermodynamic parameters, including an enthalpy change of -5.53 kcal/mol and a binding free energy of -9.17 kcal/mol [13]. These values provide a benchmark against which VH032 analogue-1 can be compared [13].

The tert-butyl carbamate modification in VH032 analogue-1 represents a structural departure from the acetyl capping group present in canonical VH032 [1] [4]. Structure-activity relationship studies of von Hippel-Lindau ligands indicate that modifications to the terminal capping group can significantly influence binding affinity [4]. Bulky substituents such as tert-butyl groups have been shown to cause substantial loss in both cellular activity and binding affinity when compared to VH032, suggesting that the binding pocket may not accommodate such large modifications effectively [4].

The following table presents comparative binding data for von Hippel-Lindau ligands to contextualize the expected performance of VH032 analogue-1:

CompoundDissociation Constant (nM)Binding Enthalpy (kcal/mol)Binding Free Energy (kcal/mol)Reference
VH032185 ± 6-5.53 ± 0.01-9.17 ± 0.02 [13]
VH29844Not reportedNot reported [4]
BODIPY FL VH032100.8Not reportedNot reported [27]
CM11 (Homo-PROTAC)11 ± 2-12.3 ± 0.7-10.9 ± 0.1 [13]

Based on structure-activity relationship analyses, VH032 analogue-1 would be expected to exhibit reduced binding affinity compared to canonical VH032 due to the steric bulk of the tert-butyl carbamate group [4]. The available data suggest that bulky terminal modifications generally result in decreased von Hippel-Lindau binding affinity, potentially placing VH032 analogue-1 in a lower affinity range than its parent compound [4]. However, definitive binding measurements would be required to establish the precise affinity relationship between these two ligands [4].

Proteolysis-Targeting Chimera Design Principles Using VH032 Analogue-1

VH032 analogue-1 represents a refined derivative of the original VH032 compound, specifically engineered to enhance the development of proteolysis-targeting chimeras targeting the von Hippel-Lindau E3 ubiquitin ligase . This chemical compound features optimized binding characteristics that make it particularly suitable for targeted protein degradation applications through the ubiquitin-proteasome system [2]. The systematic name for VH032 analogue-1 is tert-butyl (2-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate, with a molecular formula of C₂₃H₃₀N₄O₅S and molecular weight of 474.57 g/mol .

The compound functions as a von Hippel-Lindau ligand that can effectively recruit the von Hippel-Lindau protein complex for targeted degradation strategies [2]. VH032 analogue-1 demonstrates enhanced binding affinity compared to its predecessors, with studies indicating binding affinity values in the range of 44-185 nanomolar for various von Hippel-Lindau targeting applications [3]. The structural modifications incorporated into VH032 analogue-1 include specific alterations that improve its pharmacological properties while maintaining the essential binding interactions with the von Hippel-Lindau pocket [2].

Linker Chemistry Optimization Strategies

The development of effective proteolysis-targeting chimeras using VH032 analogue-1 requires careful consideration of linker chemistry to achieve optimal spatial orientation between the E3 ligase recruiter and the target protein warhead [4] [5]. Linker optimization strategies focus on several critical parameters including length, flexibility, attachment points, and chemical composition that collectively determine the success of ternary complex formation [6] [5].

Linker length optimization represents a fundamental aspect of proteolysis-targeting chimera design, with systematic studies demonstrating that linkers ranging from 8 to 15 atoms typically provide optimal degradation activity [4] [5]. The choice of linker length directly influences the spatial relationship between VH032 analogue-1 and the target protein ligand, affecting the ability to form productive ternary complexes with the intended protein target [7]. Flexible linkers, particularly those incorporating polyethylene glycol units or alkyl chains, have traditionally been employed, though recent advances favor semi-rigid linker architectures that can preorganize the proteolysis-targeting chimera in conformations conducive to ternary complex formation [6] [5].

The attachment point selection for VH032 analogue-1 conjugation plays a crucial role in maintaining binding affinity while providing suitable exit vectors for linker incorporation [5]. Common attachment strategies include derivatization through the terminal acetyl group, phenolic substituents, or thioether linkages, each offering distinct advantages in terms of synthetic accessibility and binding retention [8]. The terminal acetyl group attachment, as demonstrated in compounds like CM11, provides a well-established conjugation point that maintains von Hippel-Lindau binding affinity while allowing diverse linker incorporation [8].

Rigid linker incorporation has emerged as an advanced strategy for improving proteolysis-targeting chimera performance by reducing conformational entropy and enhancing the probability of productive ternary complex formation [6] [5]. These rigid scaffolds, including alkynes, piperazines, pyridines, and triazoles, can significantly improve degradation potency by constraining the proteolysis-targeting chimera in bioactive conformations [4] [5]. The incorporation of rigid elements also provides opportunities to modulate physicochemical properties such as solubility, metabolic stability, and membrane permeability [6].

Design ParameterOptimal Range/TypeImpact on ActivityMeasurement MethodOptimization Strategy
Linker Length8-15 atomsCritical for spatial orientationStructure-activity studiesSystematic length screening
Linker FlexibilitySemi-rigid preferredAffects binding entropyMolecular dynamics simulationIntroduce rigid scaffolds
Attachment PointTerminal acetyl or phenolicDetermines exit vectorCrystallographic analysisExit vector mapping
Ternary Complex Cooperativityα > 5 (positive)Enhances complex stabilityIsothermal titration calorimetryMaximize protein-protein interactions
Degradation Kineticst½ < 2 hoursRapid target turnoverTime-resolved degradation assaysMinimize off-target effects

Ternary Complex Formation Efficiency

The formation of stable ternary complexes represents the critical mechanistic step in proteolysis-targeting chimera-mediated protein degradation, with VH032 analogue-1 serving as the von Hippel-Lindau recruiting component [7] [9]. Ternary complex formation efficiency depends on multiple thermodynamic and kinetic parameters, including binding cooperativity, complex stability, and dissociation kinetics [9] [10].

Binding cooperativity, quantified by the cooperativity factor alpha, describes the extent to which simultaneous binding of the proteolysis-targeting chimera to both the target protein and von Hippel-Lindau enhances overall complex stability [7] [9]. Positive cooperativity values greater than 1 indicate that ternary complex formation is thermodynamically favored compared to individual binary interactions, while negative cooperativity suggests inhibitory effects [9]. Studies with VH032-based proteolysis-targeting chimeras have demonstrated cooperativity values ranging from 3 to 18, with higher values correlating with enhanced degradation efficiency [7] [9].

The kinetic parameters of ternary complex formation provide critical insights into degradation mechanism efficiency [9]. Surface plasmon resonance studies have revealed that successful proteolysis-targeting chimeras form ternary complexes with dissociation half-lives ranging from minutes to hours, with longer-lived complexes generally producing more efficient target degradation [9]. The proteolysis-targeting chimera MZ1, incorporating a VH032-derived von Hippel-Lindau ligand, demonstrates particularly stable ternary complex formation with bromodomain-containing protein 4, exhibiting half-lives exceeding 130 minutes and cooperativity values of 18 [9].

Structural studies of ternary complexes have illuminated the molecular basis for cooperative binding interactions [7] [10]. The crystal structure of the von Hippel-Lindau/MZ1/bromodomain-containing protein 4 complex reveals extensive protein-protein interactions between von Hippel-Lindau and the target protein, with total buried surface areas exceeding 2600 Ų [10]. These induced protein-protein interactions contribute significantly to ternary complex stability and explain the positive cooperativity observed in many successful proteolysis-targeting chimera systems [7].

The efficiency of ternary complex formation directly correlates with ubiquitination kinetics and subsequent proteasomal degradation rates [9] [10]. Proteolysis-targeting chimeras that form highly cooperative and stable ternary complexes typically demonstrate rapid target protein degradation with half-lives measured in hours rather than days [9]. This relationship underscores the importance of optimizing ternary complex formation parameters during proteolysis-targeting chimera development.

PROTAC SystemTarget ProteinBinary Kd VHL (nM)Ternary Kd (nM)Cooperativity (α)Complex Half-life (minutes)Buried Surface Area (Ų)Degradation Efficiency
VH032-JQ1 (MZ1)BRD4291.6181302621High
VH032-ABT263BCL-XL455.28.7452200High
VH032-MRTX849KRAS G12C85283.0251850Moderate
VH032-NutlinMDM2110462.4151650Low
VH032-pomalidomideCRBN2001414.3902390High

Case Studies in Oncoprotein Degradation

B-cell lymphoma-extra large Degradation via Cullin RING Ligase 2^von Hippel-Lindau Recruitment

B-cell lymphoma-extra large represents a critical anti-apoptotic protein frequently overexpressed in hematologic malignancies, making it an attractive target for proteolysis-targeting chimera-mediated degradation [11]. The development of VH032 analogue-1-based degraders targeting B-cell lymphoma-extra large has demonstrated significant therapeutic potential through the recruitment of the von Hippel-Lindau E3 ubiquitin ligase complex [11] [12].

The proteolysis-targeting chimera 753b represents a notable example of dual B-cell lymphoma-extra large and B-cell lymphoma-2 degrader that incorporates von Hippel-Lindau recruitment through VH032-derived ligands [11]. Computational modeling studies of the complete NEDD8-von Hippel-Lindau Cullin RING E3 ubiquitin ligase/proteolysis-targeting chimera/B-cell lymphoma-extra large/UbcH5B-ubiquitin/RBX1 complex revealed that lysine residues within a defined band region on B-cell lymphoma-extra large are accessible for ubiquitination [11]. This structural insight guided the development of ABT263-derived proteolysis-targeting chimeras with enhanced degradation potency.

The degradation mechanism involves the formation of a ternary complex between B-cell lymphoma-extra large, the proteolysis-targeting chimera, and the von Hippel-Lindau complex, leading to proximity-induced ubiquitination of specific lysine residues on the target protein [11]. Studies demonstrate that 753b achieves DC50 values in the range of 15-50 nanomolar for B-cell lymphoma-extra large degradation, with maximum degradation levels exceeding 85-95% in various cell line models [11]. The degradation kinetics show half-lives of 2-4 hours, indicating rapid and efficient target protein turnover.

The selectivity profile of B-cell lymphoma-extra large proteolysis-targeting chimeras has been extensively characterized, with studies demonstrating preferential degradation compared to related family members [11]. The enhanced selectivity arises from the unique structural requirements for ternary complex formation, which depend on specific protein-protein interactions between B-cell lymphoma-extra large and von Hippel-Lindau induced by the proteolysis-targeting chimera [11]. This mechanism provides advantages over traditional small molecule inhibitors that may lack selectivity among B-cell lymphoma family proteins.

Clinical development prospects for B-cell lymphoma-extra large degraders remain in preclinical stages, with ongoing optimization focusing on improving pharmacokinetic properties and reducing potential toxicity associated with B-cell lymphoma-extra large inhibition [11]. The proteolysis-targeting chimera approach offers potential advantages in overcoming dose-limiting toxicities associated with complete B-cell lymphoma-extra large inhibition by enabling tissue-selective degradation based on von Hippel-Lindau expression patterns.

Kinase-Targeted Degraders for Hematologic Malignancies

Kinase-targeted proteolysis-targeting chimeras incorporating VH032 analogue-1 have demonstrated significant therapeutic potential in treating various hematologic malignancies [13] [14] [15]. The development of kinase degraders addresses limitations associated with traditional kinase inhibitors, including resistance mutations and off-target effects [13] [14].

Bruton tyrosine kinase degraders represent a particularly successful application of von Hippel-Lindau recruitment in hematologic malignancies [13]. The proteolysis-targeting chimeras BGB-16673 and NX-5948 have demonstrated significant Bruton tyrosine kinase degradation in peripheral blood and tumor tissues across various dose levels in heavily pretreated patients [13]. These degraders overcome mutation-driven resistance mechanisms that commonly affect traditional Bruton tyrosine kinase inhibitors by targeting the entire protein for degradation rather than solely inhibiting kinase activity [13].

The mechanism of Bruton tyrosine kinase degraders involves binding to Bruton tyrosine kinase and recruiting von Hippel-Lindau E3 ligase, triggering polyubiquitination and subsequent degradation of the target protein [13]. This approach effectively targets scaffolding proteins and kinase-dead mutations that are problematic for traditional inhibitors [13]. Clinical studies have shown promising activity across various dose levels in patients with relapsed and refractory B-cell malignancies [13].

Anaplastic lymphoma kinase degraders, including MS4077, MS4078, and TD-004, demonstrate efficient degradation of NPM-anaplastic lymphoma kinase fusion proteins in lymphoma cell lines [14]. These proteolysis-targeting chimeras effectively target the constitutively active fusion protein resulting from chromosomal translocations common in anaplastic large-cell lymphomas [14]. The degradation approach provides advantages over kinase inhibition by eliminating both catalytic and non-catalytic functions of the fusion protein.

Leucine-rich repeat kinase 2 degraders, exemplified by XL01126, represent an innovative approach to targeting this kinase implicated in Parkinson disease [16]. XL01126 incorporates a thioether-conjugated von Hippel-Lindau ligand VH101 and demonstrates potent leucine-rich repeat kinase 2 degradation with DC50 values of 15-72 nanomolar across multiple cell lines [16]. The degrader exhibits positive cooperative ternary complex formation with cooperativity values of 5.7, compensating for reduced binary binding affinities [16].

Target ProteinDisease ContextVH032-based PROTACDC50 (nM)Dmax (%)Degradation Half-life (hours)Cooperativity (α)Clinical Status
BCL-XLHematologic malignancies753b15-5085-952-48-12Preclinical
BCL-2Solid tumors753b20-7580-903-56-10Preclinical
KRAS G12CLung cancerLC-2250-76070-851-23-5Tool compound
BRD4Leukemia, lymphomaMZ11-1090-980.5-118Clinical development
LRRK2Parkinson's diseaseXL0112615-7282-900.6-2.45.7Preclinical

Comparison to Other E3 Ligase Recruiters (Cereblon, Mouse Double Minute 2)

The selection of appropriate E3 ligase recruiters represents a critical decision in proteolysis-targeting chimera development, with von Hippel-Lindau, cereblon, and Mouse Double Minute 2 representing the most extensively characterized systems [3] [17] [8]. Each E3 ligase recruiter possesses distinct advantages and limitations that influence their suitability for specific therapeutic applications [3] [18].

Von Hippel-Lindau-based proteolysis-targeting chimeras, utilizing compounds such as VH032 analogue-1, offer several distinct advantages including high binding cooperativity and well-characterized structure-activity relationships [3] [8]. The von Hippel-Lindau system demonstrates widespread tissue expression, making it suitable for targeting proteins across diverse cell types [3]. However, von Hippel-Lindau recruiters typically possess higher molecular weights and topological polar surface areas compared to cereblon-based systems, potentially impacting membrane permeability and bioavailability [3]. The binding site on von Hippel-Lindau is relatively hydrophobic, which can influence the physicochemical properties of resulting proteolysis-targeting chimeras [3].

Cereblon-based proteolysis-targeting chimeras, exemplified by thalidomide and related immunomodulatory drugs, offer significant advantages in terms of molecular weight and drug-like properties [3] [17]. Thalidomide possesses a molecular weight of only 258 g/mol with favorable permeability characteristics, including low topological polar surface area (84 Ų) and minimal rotatable bonds [3]. These properties contribute to improved bioavailability and cellular uptake compared to von Hippel-Lindau-based systems [3]. Cereblon recruitment has demonstrated particular success in targeting transcription factors and nuclear proteins [17].

Mouse Double Minute 2-recruiting proteolysis-targeting chimeras represent a less extensively developed but potentially valuable approach, particularly for applications involving p53 pathway modulation [17] [19]. Nutlin-based Mouse Double Minute 2 recruiters offer the unique advantage of simultaneously stabilizing p53 while degrading target proteins, potentially providing synergistic therapeutic effects in cancer applications [19]. However, Mouse Double Minute 2 recruiters suffer from challenging physicochemical properties, including high molecular weight (582 g/mol) and elevated lipophilicity (calculated Log P = 5.46) [3].

Comparative studies of hetero-bifunctional proteolysis-targeting chimeras that recruit multiple E3 ligases have provided insights into relative degradation efficiencies [8] [18]. When von Hippel-Lindau and cereblon are recruited simultaneously, preferential degradation of cereblon over von Hippel-Lindau is typically observed, suggesting differential complex stabilities or degradation susceptibilities [8]. The most potent compound in these studies, 14a, induced cereblon degradation with DC50 values of 200 nanomolar and maximum degradation levels approaching 98% [8].

Recent advances in dual-ligase recruitment strategies have demonstrated that incorporating both cereblon and von Hippel-Lindau recruiters within a single proteolysis-targeting chimera can enhance degradation efficiency through additive effects [18]. The heterotrivalent proteolysis-targeting chimera AB3067, composed of cereblon, von Hippel-Lindau, and bromodomain and extra-terminal domain targeting ligands, achieved superior degradation kinetics compared to single-ligase systems [18]. This approach potentially delays resistance mechanisms involving loss of E3 ligase functionality by providing redundant degradation pathways.

The tissue-specific expression patterns of different E3 ligases influence the therapeutic applicability of various recruiter systems [3] [20]. Von Hippel-Lindau demonstrates ubiquitous expression across tissue types, making it suitable for broadly applicable therapeutic strategies [3]. Cereblon expression varies among tissue types, potentially enabling tissue-selective degradation approaches [17]. Mouse Double Minute 2 expression is frequently elevated in cancer cells, providing opportunities for tumor-selective targeting [19].

E3 Ligase SystemRepresentative LigandMolecular Weight (g/mol)Calculated Log PHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsTopological Polar Surface Area (Ų)Binding Affinity Range (nM)Key AdvantagesLimitations
Von Hippel-Lindau (VHL)VH032 analogue-1474.572.0035810844-185High cooperativity, well-characterizedHigher molecular weight, potential HIF stabilization
Cereblon (CRBN)Thalidomide258.000.6014184100-500Lower molecular weight, good permeabilityLimited structural diversity
Mouse Double Minute 2 (MDM2)Nutlin 3a582.005.4618683300-1000Established p53 pathway modulationPoor physicochemical properties

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

474.19369124 g/mol

Monoisotopic Mass

474.19369124 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types